7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
Description
7-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide is a benzofuran-carboxamide derivative featuring a pyrazolo[1,5-a]pyrimidine substituent. This compound belongs to a class of molecules designed for neuroprotective and antioxidant applications, as evidenced by structural analogs synthesized via coupling 7-methoxybenzofuran-2-carboxylic acid with aryl amines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) .
Properties
IUPAC Name |
7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-10-6-15-18-8-12(9-21(15)20-10)19-17(22)14-7-11-4-3-5-13(23-2)16(11)24-14/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBWICNTWOWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide. Research indicates that compounds in this class exhibit significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The compound targets specific kinases involved in cancer cell proliferation and survival.
- It has been shown to modulate pathways related to the epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis.
- Case Study :
Antimicrobial Properties
The antimicrobial potential of benzofuran derivatives has been well-documented. 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide shows promise against various bacterial strains.
- In Vitro Studies :
- Laboratory tests revealed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Huh7 (HCC) | 5.0 | |
| Antibacterial | Staphylococcus aureus | 3.0 | |
| Antibacterial | Escherichia coli | 4.5 |
Synthesis Approaches
The synthesis of 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions that include:
- Formation of the benzofuran core.
- Introduction of the pyrazolo[1,5-a]pyrimidine moiety via cyclization reactions.
- Final carboxamide formation through amide coupling techniques.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Structural Modifications in Benzofuran-Carboxamide Derivatives
The parent scaffold, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide, has been modified with various aryl groups (e.g., phenyl, pyridyl, or heterocyclic substituents) to optimize bioactivity. Key differences include:
- Substituent Effects : The target compound replaces substituted phenyl groups with a 2-methylpyrazolo[1,5-a]pyrimidine moiety, introducing a fused heterocyclic system. This modification likely alters electronic properties (e.g., electron-rich pyrimidine) and steric bulk compared to simpler phenyl analogs .
- Synthetic Routes : Derivatives are typically synthesized via CDI-mediated coupling, yielding 18 compounds (1a–r) with moderate-to-high purity . In contrast, thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a–b) require refluxing with chloroacetic acid and aromatic aldehydes, achieving 68% yields .
Spectroscopic and Physicochemical Properties
- IR/NMR Data : The target compound’s spectral profile would likely show a carbonyl stretch (~1650–1700 cm⁻¹) and methoxy resonance (~3.8–4.0 ppm in ^1^H NMR). Comparatively, thiazolo-pyrimidine derivatives (e.g., 11a) exhibit CN stretches (~2219 cm⁻¹) and aromatic proton splitting patterns distinct from benzofuran systems .
Comparative Limitations
- Data Gaps : Specific biological data (e.g., IC~50~, binding affinity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Synthetic Challenges : The pyrazolo-pyrimidine substituent may require multi-step synthesis compared to simpler aryl amines, impacting scalability .
Biological Activity
7-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide is a compound that belongs to a class of pyrazolo-pyrimidine derivatives known for their diverse biological activities, including neuroprotective, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H14N4O3
- Molecular Weight : 322.3181 g/mol
- CAS Number : 1797982-38-1
The biological activity of 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets:
- NMDA Receptor Modulation : Similar compounds have shown neuroprotective effects by antagonizing NMDA receptors, which are involved in excitotoxicity. The compound's structure suggests potential efficacy in protecting neuronal cells from damage induced by excitatory neurotransmitters .
- Inhibition of MALT1 Activity : The compound is reported to interact with MALT1 proteolytic activity, which is crucial in various signaling pathways related to inflammation and cancer progression. Inhibition of MALT1 can lead to reduced tumor growth and metastasis .
- Cellular Pathways : Pyrazolo-pyrimidine derivatives have been shown to affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis. The presence of electron-donating groups enhances the compound's bioactivity by increasing its interaction with target proteins .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including the target compound. In vitro experiments demonstrated that it could significantly reduce neuronal cell death induced by NMDA excitotoxicity, comparable to established neuroprotective agents like memantine .
Anticancer Activity
The anticancer potential of 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide has been evaluated against various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against glioma cells and other cancer types, suggesting its role in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects are linked to the modulation of inflammatory cytokines and pathways involving NF-kB signaling. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
Q & A
Q. What are the established synthetic pathways for 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide?
The synthesis typically involves cyclocondensation reactions between pyrazolo[1,5-a]pyrimidine precursors and benzofuran-2-carboxamide derivatives. For example:
- Pyrazolo[1,5-a]pyrimidine synthesis : Refluxing aminopyrazole derivatives with carbonyl-containing reagents (e.g., ethyl cyanoacetate) in polar aprotic solvents like pyridine or DMF .
- Carboxamide coupling : Activation of the benzofuran-2-carboxylic acid using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by amidation with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine .
- Purification : Recrystallization from ethanol or DMF to isolate the final product .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1695 cm⁻¹ for the carboxamide, C≡N stretch at ~2220 cm⁻¹ if present) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in benzofuran/pyrimidine rings) and carbon types .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peak matching calculated values) .
Q. What are the key structural features influencing this compound’s reactivity?
- Benzofuran moiety : Electron-rich aromatic system prone to electrophilic substitution .
- Methoxy group : Electron-donating effect enhances solubility and directs regioselectivity in reactions .
- Pyrazolo[1,5-a]pyrimidine core : Rigid heterocycle with nitrogen atoms enabling hydrogen bonding and metal coordination .
Q. What purification techniques are commonly used during synthesis?
- Recrystallization : Ethanol or DMF/water mixtures to remove impurities .
- Column chromatography : Silica gel with eluents like chloroform/methanol (9:1) for intermediates .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error. For example:
- Reaction path search : Identifies energetically favorable routes for cyclocondensation .
- Solvent effects : Molecular dynamics simulations model solvent interactions to optimize yields .
Q. What strategies resolve contradictions in melting points or spectral data between synthesis batches?
- Reproducibility checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, precise temperature) .
- Purity analysis : Use HPLC or TLC to detect impurities affecting melting points .
- Cross-validation : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or MNova) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Substituent variation : Modify methoxy position (e.g., 5- vs. 7-methoxy) or pyrimidine substituents (e.g., methyl vs. phenyl) .
- Bioactivity assays : Test enzyme inhibition (e.g., kinase assays) or cellular cytotoxicity to correlate structural changes .
- Computational docking : Predict binding modes to biological targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .
Q. What experimental approaches validate the compound’s stability under storage conditions?
- Accelerated stability studies : Expose samples to elevated temperature (40–60°C) and humidity (75% RH) for 4–8 weeks .
- Analytical monitoring : Track degradation via HPLC (peak purity) and IR (functional group integrity) .
Q. How do solvent systems influence cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine derivatives?
Q. What role does the methoxy group play in the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
